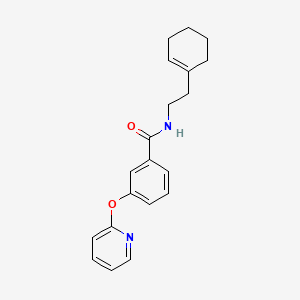

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide is a benzamide derivative featuring a cyclohexenyl ethyl chain and a pyridinyloxy aromatic substituent. The cyclohexenyl group may confer conformational flexibility, while the pyridinyloxy moiety could enhance π-π interactions or solubility.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-20(22-14-12-16-7-2-1-3-8-16)17-9-6-10-18(15-17)24-19-11-4-5-13-21-19/h4-7,9-11,13,15H,1-3,8,12,14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIAGKUUCRZZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide is a synthetic compound notable for its complex molecular structure and potential biological activities. The compound has garnered interest in medicinal chemistry due to its unique structural features, which may contribute to its pharmacological properties.

- Molecular Formula : CHNO

- Molecular Weight : 322.4 g/mol

- CAS Number : 1797084-11-7

Structural Characteristics

The compound consists of:

- A cyclohexene ring, which contributes to its lipophilicity and potential interactions with biological membranes.

- A pyridine moiety, known for its role in various biological activities, including receptor binding and enzyme inhibition.

- A benzamide functional group, which is often associated with neuroactive properties.

Research indicates that N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide may interact with various biological targets, influencing several pathways:

- Receptor Binding : The compound's pyridine and benzamide groups may facilitate binding to neurotransmitter receptors, potentially affecting mood and cognition.

- Enzyme Inhibition : The structural components suggest potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.

Pharmacological Studies

Several studies have investigated the pharmacological potential of similar compounds, providing insights into the expected biological activity of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide:

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Compounds with similar structural motifs have demonstrated significant antitumor effects in vitro and in vivo models. |

| Neuroactive Properties | Analogous compounds have shown antidepressant and anxiolytic effects through modulation of neurotransmitter systems. |

| Enzyme Interaction | Studies highlight that derivatives can inhibit specific enzymes, suggesting potential applications in treating metabolic syndromes. |

Case Studies

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor activity of compounds structurally similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide. Results indicated that these compounds could significantly inhibit tumor growth in mouse models, suggesting that the compound may exhibit similar properties due to its structural characteristics .

Case Study 2: Neuropharmacological Effects

Research on related benzamide derivatives revealed their effectiveness in modulating serotonin receptors, leading to enhanced mood stabilization in animal models. This suggests that N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide might also impact neurochemical pathways involved in mood regulation .

Future Research Directions

Further investigations are essential to fully elucidate the biological mechanisms of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide. Key areas for future research include:

- In Vivo Studies : Conducting comprehensive animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Exploring the specific interactions with molecular targets using techniques such as molecular docking and binding assays.

- Analog Development : Synthesizing analogs to enhance potency and selectivity for desired biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Benzamide Derivatives

- Cyclohexenyl vs.

- Pyridinyloxy vs. Thiophene/Cyanophenyl: The pyridinyloxy group in the target compound could offer stronger hydrogen-bonding capacity than thiophene (in 3a/3b ) or electron-withdrawing cyanophenyl groups, influencing receptor selectivity.

Physical and Pharmacokinetic Properties

- Melting Points : Rip-B has a melting point of 90°C due to its symmetrical dimethoxyphenyl group. The target compound’s less symmetric substituents may lower its melting point, enhancing solubility.

- Lipophilicity : The cyclohexenyl group in the target compound may increase logP compared to polar piperazine derivatives (3a/3b ), affecting blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.